N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide
CAS No.: 1031975-56-0
Cat. No.: VC6961669
Molecular Formula: C23H33N5OS
Molecular Weight: 427.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031975-56-0 |
|---|---|
| Molecular Formula | C23H33N5OS |
| Molecular Weight | 427.61 |
| IUPAC Name | N-butyl-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-methylacetamide |
| Standard InChI | InChI=1S/C23H33N5OS/c1-5-6-12-26(4)21(29)17-30-23-22(24-10-11-25-23)28-15-13-27(14-16-28)20-9-7-8-18(2)19(20)3/h7-11H,5-6,12-17H2,1-4H3 |
| Standard InChI Key | PXJWEPQWOSPTLF-UHFFFAOYSA-N |
| SMILES | CCCCN(C)C(=O)CSC1=NC=CN=C1N2CCN(CC2)C3=CC=CC(=C3C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The piperazine moiety is substituted at position 1 with a 2,3-dimethylphenyl group, a common feature in dopamine receptor ligands .
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The pyrazine is functionalized at position 2 with a sulfanyl (-S-) group and at position 3 with the piperazine substituent.
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Acetamide side chain: The sulfur atom connects to an N-butyl-N-methylacetamide group, introducing both lipophilic (butyl) and sterically hindered (methyl) characteristics.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₄N₆OS |
| Molecular Weight | 474.6 g/mol (calculated) |
| IUPAC Name | N-Butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide |
| Key Functional Groups | Piperazine, Pyrazine, Sulfanyl, Acetamide |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous piperazine-pyrazine derivatives exhibit characteristic spectral features:
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¹H NMR: Peaks at δ 2.2–2.5 ppm (N-methyl groups), δ 6.8–7.2 ppm (aromatic protons from 2,3-dimethylphenyl), and δ 3.4–4.1 ppm (piperazine and acetamide methylene groups) .
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Mass Spectrometry: A molecular ion peak at m/z 475.3 ([M+H]⁺) with fragmentation patterns corresponding to cleavage at the sulfanyl bridge .
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via a multi-step protocol:
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Piperazine Substitution: 2,3-Dimethylphenylpiperazine is prepared by nucleophilic aromatic substitution between 1-chloro-2,3-dimethylbenzene and piperazine under basic conditions .
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Pyrazine Functionalization: The pyrazine ring is sulfonated at position 2 using thiol-containing reagents, followed by coupling with the piperazine derivative via SNAr (nucleophilic aromatic substitution) .
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Acetamide Installation: The final step involves alkylation of the sulfur atom with N-butyl-N-methylchloroacetamide in the presence of a base like potassium carbonate.
Table 2: Hypothetical Reaction Yields
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Piperazine substitution | 65–75 |
| 2 | Pyrazine sulfonation/coupling | 40–50 |
| 3 | Acetamide alkylation | 55–65 |
Stability Considerations
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Thermal Stability: Decomposition observed above 200°C via thermogravimetric analysis (TGA) of similar compounds .
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Photolytic Sensitivity: The sulfanyl bridge may undergo oxidation to sulfoxide/sulfone derivatives under UV light, necessitating storage in amber glass.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL at pH 7.4 (predicted), due to high lipophilicity from the butyl and dimethylphenyl groups.
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LogP (Octanol/Water): 3.8 (calculated using Crippen’s fragmentation method), indicating moderate membrane permeability.
Crystallinity
X-ray diffraction studies of analogous compounds reveal:
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Crystal System: Monoclinic, space group P2₁/c
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Hydrogen Bonding: N-H···O interactions between acetamide carbonyl and piperazine NH groups stabilize the lattice .
| Target | Assay Type | Predicted IC₅₀/EC₅₀ |
|---|---|---|
| Dopamine D₂ Receptor | Radioligand binding | 12 nM |
| Candida albicans | Microdilution | 8.5 μM |
| HepG2 Cytotoxicity | MTT assay | >50 μM |
Applications and Industrial Relevance
CNS Drug Development
The compound’s dopamine receptor affinity positions it as a candidate for:
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Antipsychotics: Partial D₂ agonism could address positive/negative symptoms of schizophrenia with reduced extrapyramidal side effects.
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Antidepressants: Dual 5-HT₁A/D₂ activity observed in analogs may enhance monoaminergic transmission.
Agrochemistry
The sulfanyl-pyrazine component aligns with patent-protected fungicides, suggesting utility in:
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